N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyridines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines and their derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with various substituents attached to it. These include an ethylphenyl group, a methyl group, a p-tolyl group, and a carboxamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer and Anti-inflammatory Activities: A novel series of pyrazolopyrimidine derivatives was synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer and inflammation research (Rahmouni et al., 2016).
- Cytotoxic Activity Against Cancer Cells: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, contributing to research in anticancer drug development (Hassan et al., 2014).
Antimicrobial and Antifungal Activities
- Novel Thieno[2,3-b]pyridine and Pyridothienopyrimidine Derivatives: Compounds were synthesized and screened for their antimicrobial activities, offering insights into the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
- Antibacterial Activity of Pyrazolopyridine Derivatives: A study synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against various bacteria, highlighting their potential as antibacterial agents (Panda et al., 2011).
Antituberculosis Activity
- Thiazole-aminopiperidine Hybrid Analogues: Designed and synthesized novel compounds were evaluated as inhibitors against Mycobacterium tuberculosis, showing promise in antituberculosis drug development (Jeankumar et al., 2013).
Corrosion Inhibition
- Pyranopyrazole Derivatives as Corrosion Inhibitors: These compounds were investigated for their corrosion inhibition properties on mild steel, useful for industrial applications, demonstrating the versatility of heterocyclic compounds in materials science (Dohare et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as pyridine and thienopyridine derivatives, have been tested as antimicrobial agents .
Mode of Action
It’s known that many pyridine derivatives exhibit antimicrobial properties . They may interact with microbial proteins or enzymes, disrupting their normal function and leading to the death of the microorganism .
Biochemical Pathways
Pyridine derivatives are known to interfere with various biochemical reactions, particularly those involving purines .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .
properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-4-16-7-9-17(10-8-16)25-23(29)19-13-24-22-20(21(19)28)15(3)26-27(22)18-11-5-14(2)6-12-18/h5-13H,4H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRGCCUOVFJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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